molecular formula C15H14O2S B5836598 S-(4-methylphenyl) 2-methoxybenzenecarbothioate

S-(4-methylphenyl) 2-methoxybenzenecarbothioate

Cat. No. B5836598
M. Wt: 258.3 g/mol
InChI Key: QGIXXLJZOSKJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-methylphenyl) 2-methoxybenzenecarbothioate, also known as methyl 4-methylthiophen-2-yl benzoate, is a chemical compound used in scientific research. It is a thiol ester and is commonly synthesized in laboratories for various research purposes.

Mechanism of Action

The mechanism of action of S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate is not well understood. However, it is believed to act as a thiol ester, which can undergo various reactions, such as nucleophilic substitution and Michael addition. These reactions can lead to the formation of various compounds with biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate are not well studied. However, it has been shown to have some biological activity, such as antifungal and anti-inflammatory activity. Additionally, it has been used as a precursor for the synthesis of biologically active molecules, which suggests that it may have potential for further research in drug discovery.

Advantages and Limitations for Lab Experiments

One advantage of using S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate in lab experiments is its ease of synthesis. It can be synthesized in relatively high yields and purity using simple reaction conditions. Additionally, it has been used as a precursor for the synthesis of biologically active molecules, which suggests that it may have potential for drug discovery.
One limitation of using S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate in lab experiments is its lack of well-studied biological activity. While it has been shown to have some biological activity, its mechanism of action and physiological effects are not well understood. Additionally, its potential for toxicity and side effects are not well studied, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate. One direction is to further study its mechanism of action and physiological effects. This could lead to the discovery of new biological activities and potential drug targets.
Another direction is to explore its potential for drug discovery. As a precursor for the synthesis of biologically active molecules, S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate may have potential for the development of new drugs with novel mechanisms of action.
Finally, future research could focus on optimizing the synthesis of S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate to increase its yield and purity. This could improve its usefulness as a reagent in various scientific experiments.

Synthesis Methods

The synthesis of S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate involves the reaction between 4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatethiophen-2-ylamine and S-(4-methylphenyl) 2-methoxybenzenecarbothioate 4-chlorobenzoate. This reaction is catalyzed by a base, such as potassium carbonate, and produces the desired compound. The synthesis can be optimized by adjusting the reaction conditions, such as temperature and reaction time, to increase the yield and purity of the final product.

Scientific Research Applications

S-(4-S-(4-methylphenyl) 2-methoxybenzenecarbothioatephenyl) 2-methoxybenzenecarbothioate is commonly used in scientific research as a thiol ester. It has been used as a reagent for the synthesis of various compounds, such as thioesters and thioamides. Additionally, it has been used as a precursor for the synthesis of biologically active molecules, such as antifungal agents and anti-inflammatory agents.

properties

IUPAC Name

S-(4-methylphenyl) 2-methoxybenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-11-7-9-12(10-8-11)18-15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIXXLJZOSKJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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